molecular formula C9H10F3N B8698726 3-methyl-N-(2,2,2-trifluoroethyl)aniline

3-methyl-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B8698726
M. Wt: 189.18 g/mol
InChI Key: RFYDCNHVFLNVEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound that contains both a trifluoromethyl group and a tolyl group. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2,2,2-trifluoroethyl)aniline typically involves the nucleophilic substitution of a trifluoromethyl group onto a tolyl amine precursor. One common method involves the reaction of m-toluidine with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.

    Substitution: Formation of various substituted amines or amides.

Scientific Research Applications

3-methyl-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins or enzymes. This interaction can modulate biological pathways and exert desired effects, such as inhibition of enzyme activity or alteration of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • m-Tolyl-(2,2,2-difluoro-ethyl)-amine
  • m-Tolyl-(2,2,2-monofluoro-ethyl)-amine
  • p-Tolyl-(2,2,2-trifluoro-ethyl)-amine

Uniqueness

3-methyl-N-(2,2,2-trifluoroethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various applications, particularly in the development of pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C9H10F3N

Molecular Weight

189.18 g/mol

IUPAC Name

3-methyl-N-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C9H10F3N/c1-7-3-2-4-8(5-7)13-6-9(10,11)12/h2-5,13H,6H2,1H3

InChI Key

RFYDCNHVFLNVEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NCC(F)(F)F

Origin of Product

United States

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